molecular formula C8H8N2 B1602589 3-(Methylamino)benzonitrile CAS No. 64910-52-7

3-(Methylamino)benzonitrile

Cat. No.: B1602589
CAS No.: 64910-52-7
M. Wt: 132.16 g/mol
InChI Key: XLZUKBAAILMFSU-UHFFFAOYSA-N
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Description

3-(Methylamino)benzonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of benzonitrile, where a methylamino group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

    From Benzonitrile: One common method involves the reaction of benzonitrile with methylamine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

    From Benzaldehyde: Another method involves the conversion of benzaldehyde to benzonitrile, followed by the introduction of the methylamino group. This can be achieved through a series of steps, including the formation of an intermediate benzaldoxime, which is then dehydrated to form benzonitrile. The final step involves the reaction with methylamine.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of benzonitrile in the presence of methylamine is a preferred method. This process is efficient and can be scaled up for large-scale production.

    Green Synthesis: Recent advancements have introduced green synthesis methods using ionic liquids as catalysts. .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products:

Scientific Research Applications

3-(Methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs and therapeutic agents.

    Industry: In the industrial sector, it is used in the production of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(Methylamino)benzonitrile involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways .

Comparison with Similar Compounds

    3-Aminobenzonitrile: Similar structure but lacks the methyl group.

    3-(Dimethylamino)benzonitrile: Contains an additional methyl group on the amino nitrogen.

    4-(Methylamino)benzonitrile: The methylamino group is positioned at the para position instead of the meta position.

Uniqueness:

Properties

IUPAC Name

3-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUKBAAILMFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591012
Record name 3-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-52-7
Record name 3-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To methanol (45 ml) is added CH3ONa (4.05 g, 75 mmol, 0.5 eq), and to this solution is dropwise added a solution of 3-aminobenzonitrile (17.70 g, 150 mmol, 1.0 eq) in methanol (60 ml). The mixture is stirred for 0.5 h. Then the reaction mixture is poured into a solution of polyformaldehyde (6.30 g, 210 mmol, 1.4 eq) in methanol (90 ml). After stirring at room temperature for 5.0 h, NaBH4 (content 96%) (6.00 g, 150 mmol, 1.0 eq) is added in portions. The mixture is stirred at room temperature for 10 min, and then is refluxed at elevated temperature for 10 min. The reaction mixture is cooled under ice-water bath, and added with 10% NaOH (aq) (90 ml) and stirred for 5 min. Methanol is removed under reduced pressure, and the left aqueous solution is extracted with ethyl acetate (150 ml*2). The organic phases are combined, washed with saturated brine twice, dried over anhydrous sodium sulfate, and concentrated to yield 21.89 g of brown oily crude product. The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1) to give a light yellow oily pure product (17.34 g, yield: 87.6%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyformaldehyde
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
CH3ONa
Quantity
4.05 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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